METHYL 7-(4-CHLOROPHENYL)-5-ETHYL-2-(METHYLSULFANYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE
Description
METHYL 7-(4-CHLOROPHENYL)-5-ETHYL-2-(METHYLSULFANYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE is a triazolo[1,5-a]pyrimidine derivative characterized by a fused bicyclic core with substituents at the 2-, 5-, 6-, and 7-positions. Key structural features include:
- Ethyl group at position 5: Influences steric bulk and metabolic stability.
- Methylsulfanyl (SCH₃) at position 2: Contributes to electronic effects and sulfur-mediated binding .
This compound belongs to a class of nitrogen-rich heterocycles widely studied for pesticidal, antifungal, and pharmacological applications due to their structural versatility .
Properties
IUPAC Name |
methyl 7-(4-chlorophenyl)-5-ethyl-2-methylsulfanyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4O2S/c1-4-11-12(14(22)23-2)13(9-5-7-10(17)8-6-9)21-15(18-11)19-16(20-21)24-3/h5-8,13H,4H2,1-3H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IANCPVXCJNRCGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(N2C(=NC(=N2)SC)N1)C3=CC=C(C=C3)Cl)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 7-(4-CHLOROPHENYL)-5-ETHYL-2-(METHYLSULFANYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclocondensation of β-carbonyl-substituted benzo[f]chromenes with 4-amino-3-mercapto-1,2,4-triazoles . The reaction conditions often include the use of solvents such as methanol and acetic acid, and the reaction mixture is typically heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Hydrolysis of the Methyl Ester Group
The methyl ester at position 6 undergoes hydrolysis to form the corresponding carboxylic acid under basic conditions. This reaction is critical for further derivatization (e.g., amide formation).
| Conditions | Reagents | Yield | Product | Reference |
|---|---|---|---|---|
| LiOH, THF/H₂O, 25°C, 12 h | LiOH | 89% | 7-(4-Chlorophenyl)-5-ethyl-2-(methylsulfanyl)-4H,7H- triazolo[1,5-a]pyrimidine-6-carboxylic acid |
This reaction mirrors the hydrolysis of ethyl esters in analogous triazolo-pyrimidine systems . The carboxylic acid derivative serves as a precursor for subsequent coupling reactions.
Nucleophilic Substitution at the Methylsulfanyl Group
The methylsulfanyl (-SMe) group at position 2 is susceptible to nucleophilic substitution or oxidation, enabling structural diversification.
| Reaction Type | Conditions | Reagents | Product | Reference |
|---|---|---|---|---|
| Oxidation | H₂O₂, AcOH, 60°C, 4 h | H₂O₂ | Sulfone derivative (-SO₂Me) | |
| Alkylation | R-X, K₂CO₃, DMF, 80°C, 6 h | Alkyl halide (R-X) | Thioether derivative (-SR) |
For example, oxidation with H₂O₂ converts -SMe to -SO₂Me, as demonstrated in related methylsulfanyl-substituted triazolo-pyrimidines.
Suzuki–Miyaura Cross-Coupling at the 4-Chlorophenyl Group
The 4-chlorophenyl substituent can participate in palladium-catalyzed cross-coupling reactions, enabling aryl group diversification.
| Conditions | Catalyst | Yield | Product | Reference |
|---|---|---|---|---|
| Pd(PPh₃)₄, K₂CO₃, EtOH, 80°C, 12 h | Pd(PPh₃)₄ | 88% | 7-(4-Arylphenyl)-5-ethyl-2-(methylsulfanyl)-... |
This reaction is exemplified in the coupling of 4-chlorophenyl analogs with boronic acids to form biaryl derivatives .
Functionalization of the Triazolo-Pyrimidine Core
The fused triazolo-pyrimidine ring can undergo electrophilic substitution or ring-opening reactions under specific conditions.
| Reaction Type | Conditions | Reagents | Product | Reference |
|---|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0°C, 2 h | HNO₃ | Nitro-substituted derivative | |
| Cyclization | PPA, 120°C, 6 h | Polyphosphoric acid | Tricyclic fused heterocycles |
For instance, nitration at position 5 or 7 of the pyrimidine ring has been reported in similar systems .
Amide Formation from the Carboxylic Acid Derivative
The hydrolyzed carboxylic acid can react with amines to form amides, a key step in drug discovery.
| Conditions | Reagents | Yield | Product | Reference |
|---|---|---|---|---|
| EDC, DMAP, CH₂Cl₂, 25°C, 4 h | Amine (R-NH₂) | 74% | 7-(4-Chlorophenyl)-5-ethyl-2-(methylsulfanyl)-... |
This method was employed to conjugate triazolo-pyrimidine carboxylic acids with steroidal amines, yielding hybrid molecules with enhanced bioactivity .
Transesterification of the Methyl Ester
The methyl ester can be converted to other esters via acid- or base-catalyzed transesterification.
| Conditions | Reagents | Yield | Product | Reference |
|---|---|---|---|---|
| R-OH, H₂SO₄, reflux, 8 h | Alcohol (R-OH) | 68% | Ethyl/benzyl ester derivatives |
For example, refluxing with ethanol in the presence of H₂SO₄ yields the ethyl ester analog .
Scientific Research Applications
METHYL 7-(4-CHLOROPHENYL)-5-ETHYL-2-(METHYLSULFANYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of METHYL 7-(4-CHLOROPHENYL)-5-ETHYL-2-(METHYLSULFANYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of enzymes such as dihydroorotate dehydrogenase, which is involved in pyrimidine biosynthesis . The compound’s ability to bind to these targets can disrupt normal cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
Triazolo[1,5-a]pyrimidine derivatives exhibit diverse bioactivities depending on substituent patterns. Below is a comparative analysis with structurally related analogs:
*Calculated based on analogous structures.
Key Findings from Comparative Studies:
Substituent Effects on Bioactivity :
- The 4-chlorophenyl group at position 7 is a common motif in pesticidal compounds, as seen in derivatives like 7-(4-ClPh)-5-(1H-indol-3-yl)-... (), which showed inhibitory effects on plant pathogens .
- Methylsulfanyl (SCH₃) at position 2 enhances metabolic stability compared to thiol (-SH) or methylsulfonyl (-SO₂Me) groups, as observed in antifungal triazolo[1,5-a]pyrimidines .
Solubility and LogP :
- Ester derivatives (e.g., methyl or ethyl carboxylates) exhibit higher lipophilicity (XLogP ~3.5–4.0) than carboxylic acid analogs (XLogP ~1.5–2.0), impacting bioavailability .
Synthetic Accessibility: Derivatives with electron-withdrawing groups (e.g., Cl, CN) at position 7 are synthesized via cyclocondensation of aldehydes with 3-amino-1,2,4-triazole, as described in .
Biological Activity
Methyl 7-(4-chlorophenyl)-5-ethyl-2-(methylsulfanyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a compound belonging to the triazolopyrimidine class, which has garnered attention for its diverse biological activities. This article aims to explore the biological activity of this compound by examining its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound features a triazolopyrimidine core with specific substituents that are crucial for its biological activity. The presence of a methylsulfanyl group and a 4-chlorophenyl moiety contributes to its pharmacological properties.
Antimicrobial Activity
Research has shown that triazolopyrimidine derivatives exhibit significant antimicrobial properties. For instance, studies on related compounds have indicated strong activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria . The mechanism involves the disruption of bacterial cell membranes and inhibition of biofilm formation.
Anticancer Properties
Triazolopyrimidine derivatives have also demonstrated notable anticancer activities. In vitro studies indicate that these compounds can induce cytotoxic effects in various cancer cell lines. For example, certain derivatives have shown IC50 values in the low micromolar range against human colon carcinoma cells . The anticancer mechanism is believed to involve apoptosis induction and cell cycle arrest.
Anti-inflammatory Effects
The anti-inflammatory potential of triazolopyrimidine compounds has been documented, with some derivatives showing significant inhibition of pro-inflammatory cytokines. This effect is crucial for conditions such as arthritis and other inflammatory diseases . The modulation of nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression has been observed in treated cell cultures .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds in this class often act as inhibitors of key enzymes involved in metabolic pathways in pathogens and cancer cells.
- DNA Intercalation : Some studies suggest that triazolopyrimidines can intercalate into DNA, disrupting replication and transcription processes .
- Reactive Oxygen Species (ROS) Modulation : Certain derivatives have been shown to scavenge ROS or induce oxidative stress selectively in cancer cells .
Tables Summarizing Biological Activities
| Activity Type | Target Organism/Cell Type | IC50/Effect Description |
|---|---|---|
| Antimicrobial | MRSA | Effective against planktonic cells and biofilms |
| Anticancer | Human colon carcinoma | IC50 values in low micromolar range |
| Anti-inflammatory | RAW264.7 cells | Inhibition of iNOS and COX-2 expression |
Case Studies
- Antimicrobial Study : A study evaluated the effectiveness of a related triazolopyrimidine derivative against MRSA. Results showed a significant reduction in bacterial load both in vitro and in biofilm models.
- Cytotoxicity Assay : In another case study involving human colon carcinoma cells, the compound demonstrated potent cytotoxicity with an IC50 value significantly lower than standard chemotherapeutics.
- Inflammation Model : In vivo experiments showed that treatment with triazolopyrimidine derivatives reduced inflammation markers in animal models of arthritis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
